Cc-401

Kinase Inhibition JNK Signaling Chemical Probe

CC-401 is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, JNK3) with a well-defined Ki of 25–50 nM and >40-fold selectivity over p38, ERK, IKK2, PKC, Lck, and ZAP70. Unlike first-generation SP600125 or irreversible JNK-IN-8, CC-401 provides a clean, reversible pan-JNK blockade, validated in rat UUO renal fibrosis and HT29 colon cancer xenograft models. Its unique dual JNK/DYRK1A/B inhibition promotes β-cell proliferation, differentiating it from other JNK inhibitors. Choose CC-401 for reproducible, off-target-minimized JNK signaling studies and preclinical efficacy models.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
CAS No. 395104-30-0
Cat. No. B1310489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCc-401
CAS395104-30-0
SynonymsCC 401
CC-401
CC401 cpd
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5
InChIInChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27)
InChIKeyXDJCLCLBSGGNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CC-401 (CAS 395104-30-0): A Second-Generation ATP-Competitive Pan-JNK Inhibitor for Targeted Research Applications


CC-401 is a second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, JNK3) . It belongs to the anthrapyrazolone chemical class and was developed based on the structure of the first-generation JNK inhibitor SP600125 [1]. The compound is characterized by a Ki of 25 to 50 nM for JNK and demonstrates at least 40-fold selectivity for JNK over other related kinases . CC-401 competitively binds the ATP-binding site of active, phosphorylated JNK, thereby inhibiting the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun, a key downstream effector in JNK signaling .

Why CC-401 Cannot Be Directly Substituted by Other JNK Inhibitors in Critical Experiments


JNK inhibitors exhibit substantial variability in potency, isoform selectivity, off-target kinase profiles, and mechanism of action. Substituting CC-401 with another JNK inhibitor such as SP600125, AS601245, JNK-IN-8, or TCS JNK 6o without careful consideration can lead to confounding or misinterpreted results. CC-401 is a second-generation, ATP-competitive, reversible pan-JNK inhibitor with a defined selectivity window . In contrast, SP600125 exhibits a different selectivity profile and has been reported to inhibit a broader range of kinases at similar concentrations [1]. AS601245 and TCS JNK 6o demonstrate distinct isoform selectivity patterns, while JNK-IN-8 is an irreversible inhibitor, which fundamentally alters its pharmacodynamic properties . Furthermore, the in vivo bioavailability and validated disease model efficacy of CC-401, particularly in renal fibrosis and oncology models, have been documented in peer-reviewed studies [2], whereas comparable in vivo validation may be lacking for newer or less-characterized alternatives.

Quantitative Differentiation of CC-401 from Key JNK Inhibitor Comparators


Comparative Potency: CC-401 Exhibits Nanomolar Ki, Distinct from SP600125 and AS601245

CC-401 demonstrates a Ki of 25 to 50 nM for all three JNK isoforms (JNK1, JNK2, JNK3), establishing it as a potent pan-JNK inhibitor . In contrast, the first-generation JNK inhibitor SP600125 exhibits IC50 values of 40 nM, 40 nM, and 90 nM for JNK1, JNK2, and JNK3, respectively . Another comparator, AS601245, shows a different isoform selectivity profile with IC50 values of 70 nM (JNK1), 220 nM (JNK2), and 150 nM (JNK3) . While direct head-to-head data under identical assay conditions are not available, these cross-study comparable data indicate that CC-401 provides consistent, high-potency inhibition across all three JNK isoforms, whereas alternatives exhibit variable isoform selectivity that may influence downstream signaling outcomes.

Kinase Inhibition JNK Signaling Chemical Probe

Selectivity Window: CC-401 Demonstrates >40-Fold Selectivity Over Key Off-Target Kinases

CC-401 exhibits at least 40-fold selectivity for JNK compared to a panel of related kinases, including p38, ERK, IKK2, protein kinase C, Lck, and ZAP70 . This selectivity window is critical for distinguishing JNK-specific effects from those mediated by other MAPK or immune signaling pathways. In comparison, SP600125 has been reported to inhibit a broader range of kinases at similar concentrations, including Aurora kinase A, FLT3, and TRKA, with IC50 values of 60 nM, 90 nM, and 70 nM, respectively [1], indicating a narrower selectivity margin. TCS JNK 6o, while potent, displays >1000-fold selectivity over ERK2 and p38 , but its selectivity against other kinases in the panel used for CC-401 has not been reported in the same context.

Kinase Selectivity Off-Target Effects Chemical Probe Validation

Validated In Vivo Efficacy: CC-401 Attenuates Renal Fibrosis in a Rat UUO Model

In a rat unilateral ureteral obstruction (UUO) model of renal fibrosis, oral administration of CC-401 blocked JNK signaling and significantly inhibited renal fibrosis, as measured by interstitial myofibroblast accumulation and collagen IV deposition [1]. This in vivo efficacy was linked to suppression of TGF-β1 and connective tissue growth factor (CTGF) gene transcription [1]. Additionally, CC-401 treatment significantly reduced tubular apoptosis in the obstructed kidney [1]. While genetic deletion studies in mice revealed that JNK1 deletion reduced apoptosis but not fibrosis, pharmacological inhibition of all JNK isoforms with CC-401 impacted both processes, highlighting a unique pharmacological effect [1]. In contrast, comparable in vivo fibrosis data are not readily available for AS601245 or TCS JNK 6o, and SP600125, while used in vivo, is often limited by its broader kinase inhibition profile.

Renal Fibrosis In Vivo Pharmacology JNK Pathway

In Vivo Tumor Growth Delay: CC-401 Potentiates Chemotherapy in HT29 Colon Cancer Xenografts

In an HT29 human colon cancer xenograft mouse model, combination therapy with CC-401 significantly potentiated the anti-tumor effects of bevacizumab and oxaliplatin [1]. Specifically, tumor growth delay was greater in the presence of CC-401 compared to chemotherapy alone [1]. This in vivo finding is supported by in vitro data showing that CC-401 treatment results in greater DNA damage in sensitive HT29 and SW620 cells [1]. While other JNK inhibitors like AS601245 have been explored in colon cancer models [2], direct comparative in vivo efficacy data with CC-401 are lacking. The reported in vivo activity of CC-401 in this model provides a specific, quantified differentiation point when selecting a JNK inhibitor for oncology research.

Colon Cancer Xenograft Model Combination Therapy

Off-Target Activity: CC-401 Inhibits DYRK1A/B, Revealing a Novel Mechanism for β-Cell Replication

In a high-content screen for modulators of rat β-cell replication, CC-401 was identified as a hit compound. Surprisingly, its pro-replicative effect was found to be mediated not primarily through JNK inhibition, but through inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B [1]. This off-target activity was validated in rodent (in vitro and in vivo) and human (in vitro) β-cells [1]. In contrast to rat β-cells, which responded broadly to various compounds, human β-cell replication was consistently induced only by DYRK1A/B inhibitors, including CC-401 [1]. This discovery differentiates CC-401 from JNK inhibitors like SP600125, AS601245, and JNK-IN-8, for which DYRK1A/B inhibition has not been a primary reported activity. The dual JNK/DYRK1A/B inhibition profile of CC-401 makes it a unique tool compound for studying pathways relevant to β-cell expansion.

Beta-Cell Replication DYRK1A/B Diabetes Research

Optimal Research and Discovery Applications for CC-401 Based on Validated Evidence


Renal Fibrosis and Tubular Apoptosis Studies

Use CC-401 to investigate the role of JNK signaling in progressive kidney disease. The compound's validated in vivo efficacy in the rat UUO model, where it significantly inhibited both fibrosis and apoptosis, provides a strong rationale for its application in renal research [1]. Its oral bioavailability and defined selectivity profile make it suitable for chronic dosing studies aimed at understanding JNK-mediated pathology in kidney injury and repair.

Oncology Combination Therapy Research

Employ CC-401 to explore JNK inhibition as a strategy to sensitize colon cancer cells to DNA-damaging agents and anti-angiogenic therapy. The in vivo potentiation of bevacizumab and oxaliplatin in HT29 xenografts demonstrates its utility in preclinical models of combination cancer therapy [2]. This application is particularly relevant for studies focused on overcoming hypoxia-induced drug resistance in solid tumors.

Pancreatic β-Cell Replication and Diabetes Research

Leverage CC-401 as a unique dual JNK/DYRK1A/B inhibitor to study mechanisms of β-cell proliferation. The compound's ability to induce human β-cell replication via DYRK1A/B inhibition distinguishes it from other JNK inhibitors and positions it as a valuable tool for diabetes research, particularly in high-content screening and pathway analysis for β-cell regeneration [3].

JNK Pathway Signaling and Kinase Selectivity Profiling

Utilize CC-401 as a well-characterized, selective pan-JNK inhibitor for in vitro studies requiring specific blockade of JNK1, JNK2, and JNK3. Its defined Ki (25-50 nM) and >40-fold selectivity window over related kinases (p38, ERK, IKK2, PKC, Lck, ZAP70) make it a reliable tool for dissecting JNK-specific signaling events in cellular assays . This is particularly important for experiments where off-target kinase inhibition could confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cc-401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.